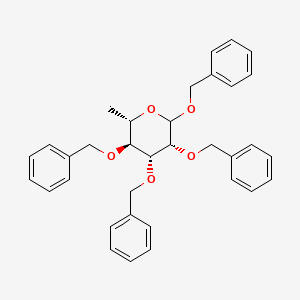

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside

Vue d'ensemble

Description

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside: is a derivative of L-rhamnose, a naturally occurring deoxy sugar. This compound is characterized by the presence of four benzyl groups attached to the hydroxyl groups of the L-rhamnopyranoside molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Applications De Recherche Scientifique

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for glycosylation reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.

Mécanisme D'action

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside, also known as Benzyl 2,3,4-Tri-O-benzyl-L-rhamnopyranose, is a compound of interest in pharmaceutical and biomedical research . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It has been shown that the presence of α-l-rhamnose moieties positively modulates the anticancer activity of secondary metabolites . This suggests that the compound may interact with targets involved in cancer pathways.

Mode of Action

It is known that the presence of α-l-rhamnose moieties can enhance the anticancer activity of secondary metabolites . This suggests that the compound may interact with its targets to induce changes that inhibit cancer cell growth or proliferation.

Pharmacokinetics

It is known that the compound is primarily used as an intermediate in pharmaceutical and biomedical research, suggesting that it may have favorable pharmacokinetic properties for drug delivery .

Result of Action

It has been shown that rhamnose-containing ursolic and betulinic acid saponins, which may be similar in structure to this compound, have potent cytotoxic and anti-inflammatory activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside can be synthesized through the benzylation of L-rhamnose. The process typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of L-rhamnose are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Benzylation: The protected L-rhamnose is then subjected to benzylation using benzyl bromide or benzyl chloride in the presence of a strong base like sodium hydride.

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted benzyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetra-O-benzyl-D-glucopyranoside: Similar structure but derived from D-glucose.

1,2,3,4-Tetra-O-benzyl-D-galactopyranoside: Similar structure but derived from D-galactose.

1,2,3,4-Tetra-O-benzyl-D-mannopyranoside: Similar structure but derived from D-mannose.

Uniqueness

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside is unique due to its L-rhamnose backbone, which imparts distinct stereochemical properties compared to its D-counterparts. This uniqueness makes it valuable in the synthesis of specific glycosides and in studies involving L-rhamnose-containing biomolecules.

Activité Biologique

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside is a synthetic derivative of L-rhamnose, a naturally occurring deoxy sugar. This compound has garnered attention in various fields, particularly in pharmaceutical and biomedical research, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Overview of this compound

- Chemical Structure : The compound features four benzyl groups attached to the hydroxyl groups of the L-rhamnopyranoside molecule. Its structure contributes to its stability and reactivity in various chemical reactions.

- Synthesis : It can be synthesized through the benzylation of L-rhamnose using reagents such as benzyl chloride and sodium hydride. The process involves protecting hydroxyl groups, benzylation, and subsequent deprotection to yield the final product.

Anticancer Properties

This compound has been shown to enhance the anticancer activity of secondary metabolites. The presence of α-L-rhamnose moieties in compounds can modulate their biological effects positively. For example, rhamnose-containing saponins derived from ursolic and betulinic acids exhibit significant cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of rhamnopyranosides, including this compound. Research indicates that these compounds exhibit varying degrees of activity against pathogenic fungi and bacteria. In vitro evaluations have shown that derivatives of rhamnopyranosides possess antifungal properties superior to their antibacterial effects .

- Case Study : A study evaluated several rhamnopyranoside derivatives for their antimicrobial efficacy against eight human pathogenic bacteria and two fungi. Results indicated that these compounds were more effective against fungal organisms compared to bacterial pathogens .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Carbohydrate-Protein Interactions : The compound is employed in studies investigating carbohydrate-protein interactions which are crucial for understanding various biological processes.

- Modulation of Secondary Metabolites : The α-L-rhamnose moiety enhances the bioactivity of certain secondary metabolites, potentially leading to increased efficacy in therapeutic applications.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, its role as an intermediate in drug synthesis suggests favorable properties for drug delivery systems. Its stability and reactivity make it a valuable compound in pharmaceutical formulations.

Research Applications

This compound is utilized in various research contexts:

- Synthesis of Complex Carbohydrates : It serves as a building block for synthesizing complex carbohydrates and glycosides.

- Drug Development : Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

- Industrial Applications : Used in producing specialty chemicals and fine chemicals due to its unique structural properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetra-O-benzyl-D-glucopyranoside | D-Glucose derivative | Moderate antibacterial activity |

| 1,2,3,4-Tetra-O-benzyl-D-galactopyranoside | D-Galactose derivative | Limited antifungal activity |

| 1,2,3,4-Tetra-O-benzyl-D-mannopyranoside | D-Mannose derivative | Varies; less studied |

The unique L-rhamnose backbone of this compound imparts distinct stereochemical properties compared to its D-counterparts. This uniqueness enhances its value in synthesizing specific glycosides and studying L-rhamnose-containing biomolecules.

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-2-methyl-3,4,5,6-tetrakis(phenylmethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O5/c1-26-31(35-22-27-14-6-2-7-15-27)32(36-23-28-16-8-3-9-17-28)33(37-24-29-18-10-4-11-19-29)34(39-26)38-25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25H2,1H3/t26-,31-,32+,33+,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDBDGICTJECRL-KJDDAZAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163975 | |

| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353754-90-2 | |

| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353754-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.